molecular formula C16H22N4S B5291362 N-methyl-2-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine

N-methyl-2-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine

Cat. No.: B5291362
M. Wt: 302.4 g/mol
InChI Key: XAZNUSJYQQUYCC-UHFFFAOYSA-N
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Description

N-methyl-2-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylsulfanyl group and a tetrahydropyrazolo[1,5-a]pyrazine moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-methyl-2-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S/c1-19(9-10-21-16-5-3-2-4-6-16)13-14-11-15-12-17-7-8-20(15)18-14/h2-6,11,17H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZNUSJYQQUYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCSC1=CC=CC=C1)CC2=NN3CCNCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylsulfanyl anion.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-2-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The tetrahydropyrazolo[1,5-a]pyrazine moiety may interact with nucleic acids or enzymes, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): A compound with similar sulfonamide functionality.

    N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine: A compound with a similar pyrazine core but different substituents.

Uniqueness

N-methyl-2-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine is unique due to its combination of a phenylsulfanyl group and a tetrahydropyrazolo[1,5-a]pyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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